B1576224 Lantibiotics Mersacidin

Lantibiotics Mersacidin

Cat. No.: B1576224
Attention: For research use only. Not for human or veterinary use.
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Description

Lantibiotics Mersacidin is a type B lantibiotic, a ribosomally synthesized and post-translationally modified peptide antibiotic produced by Bacillus sp. strain HIL Y-85,54728 . This peptide consists of 20 amino acids and is characterized by a compact, globular structure stabilized by four intramolecular thioether bridges (lanthionine and methyllanthionine), which confer significant stability . Mersacidin exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the cell wall biosynthesis pathway . The primary mechanism of action involves the complexation of the peptidoglycan precursor lipid II . Mersacidin specifically binds to the sugar phosphate head group of lipid II, a unique target site distinct from that used by other clinically used antibiotics like vancomycin . This binding event effectively inhibits the transglycosylation step of peptidoglycan biosynthesis, thereby halting cell wall formation and leading to bacterial cell death . This unique mode of action and the absence of significant cross-resistance make it an excellent tool for studying bacterial resistance mechanisms and for exploring novel antibiotic targets . In research settings, Mersacidin is a valuable compound for investigating the cell wall stress response in bacteria, as it is a strong inducer of the VraSR-regulated cell wall stress stimulon in S. aureus . Furthermore, its well-characterized biosynthetic gene cluster and the development of efficient systems for generating structural variants have established Mersacidin as a leading scaffold in the bioengineering of novel lantibiotics with tailored properties . This product is intended for research applications only.

Properties

bioactivity

Antimicrobial

sequence

CXFXLPGGGGVCXLXXECIX

Origin of Product

United States

Scientific Research Applications

Key Features:

  • Chemical Structure : Mersacidin is a 20-amino-acid peptide characterized by a compact globular structure and stability under various conditions .
  • Target : It specifically inhibits the synthesis of the bacterial cell wall through complexation with lipid II .

Therapeutic Applications

Mersacidin has shown significant potential in various therapeutic contexts:

  • Treatment of MRSA Infections :
    • Mersacidin has demonstrated superior activity against MRSA compared to traditional antibiotics like vancomycin in both in vitro and in vivo studies. It effectively eradicates MRSA colonization in animal models, including mice pre-treated with hydrocortisone .
  • Bioavailability and Efficacy :
    • Studies indicate that mersacidin maintains effectiveness even when administered subcutaneously, curing systemic MRSA infections and abscesses in animal models . Its bioavailability is enhanced due to its unique chemical properties that allow it to penetrate bacterial membranes effectively.
  • Potential for Broader Applications :
    • Beyond antibacterial properties, mersacidin may also possess antiviral and immunomodulatory effects, which could expand its therapeutic applications . Research is ongoing to explore these additional benefits.

Case Study 1: Eradication of MRSA Colonization

  • Objective : Assess the efficacy of mersacidin against nasal MRSA colonization.
  • Methodology : Mice were intranasally inoculated with MRSA and treated with mersacidin.
  • Results : Mersacidin treatment resulted in undetectable levels of MRSA in blood and tissues, indicating effective eradication of colonization .

Case Study 2: Systemic Infection Model

  • Objective : Evaluate the therapeutic potential of mersacidin in systemic infections.
  • Methodology : Systemic MRSA infections were induced in mice, followed by treatment with mersacidin.
  • Results : The treatment led to significant reductions in bacterial load and improved survival rates compared to untreated controls .

Comparative Efficacy Table

AntibioticTarget PathogenMechanism of ActionEfficacy Against MRSA
MersacidinMethicillin-resistant S. aureusBinds lipid II; inhibits cell wall synthesisSuperior to vancomycin
VancomycinMethicillin-resistant S. aureusBinds lipid II; inhibits cell wall synthesisStandard treatment
LinezolidMethicillin-resistant S. aureusInhibits protein synthesisEffective but resistance emerging

Comparison with Similar Compounds

Comparison with Type B Lantibiotics

Type B lantibiotics are globular, uncharged, and inhibit cell wall synthesis. Key examples include mersacidin , actagardine , and cinnamycin :

Property Mersacidin Actagardine Cinnamycin
Structure 4 thioether bridges, 20 aa 4 thioether bridges, 19 aa 4 thioether bridges, 19 aa
Target on Lipid II Pyrophosphate-sugar moiety Pyrophosphate-sugar moiety Pyrophosphate-sugar moiety
Activity MRSA, Micrococcus luteus Streptococcus pneumoniae Phospholipase A2 inhibition
Conserved Motif Glu residue in ring structure Glu residue in ring structure Lys residue in ring structure
Regulatory System Autoinduction via MrsR2/K2 Not fully characterized Not fully characterized
  • Actagardine : Shares 70% structural similarity with mersacidin and also targets lipid II. However, actagardine has a C-terminal arginine, enhancing its positive charge and membrane interaction .
  • Cinnamycin : Targets lipid II but also inhibits phospholipase A2, expanding its therapeutic applications beyond antibacterial activity .

Comparison with Type A Lantibiotics

Type A lantibiotics (e.g., nisin , epidermin ) are linear, cationic, and form pores in bacterial membranes:

Property Mersacidin (Type B) Nisin (Type A)
Structure Globular, rigid Linear, flexible
Mode of Action Inhibits transglycosylation Binds lipid II + pore formation
Target on Lipid II Pyrophosphate-sugar moiety Peptide side chain + pyrophosphate
Resistance Mechanisms Not a substrate for VraDE Susceptible to proteases
Production Regulation Autoinduction via mersacidin Nisin-induced expression
  • Nisin : Binds lipid II at two sites (pyrophosphate and peptide side chain), enabling dual action (inhibition and pore formation) . Mersacidin’s specificity for the pyrophosphate group allows activity against nisin-resistant strains .

Comparison with Two-Component Lantibiotics

Two-component lantibiotics (e.g., lacticin 3147 , haloduracin ) require synergistic action of two peptides (α and β):

Property Mersacidin Lacticin 3147
Components Single peptide α (lipid II binding) + β (pore formation)
Structural Similarity Resembles α-peptide α-peptide homologous to mersacidin
Mechanism Lipid II binding only Lipid II binding + pore formation
Efficacy Effective at low concentrations (0.15×MIC) Requires both peptides for full activity
  • Microbisporicin (NAI-107) : A hybrid lantibiotic combining mersacidin-like lipid II binding (N-terminal) and nisin-like pore-forming regions (C-terminal) .

Key Research Findings

Potency : Mersacidin induces cell wall stress in S. aureus at concentrations 10× lower than vancomycin .

Structural Engineering: Saturation mutagenesis of mersacidin’s non-ring residues generated 82 analogs, with some showing enhanced activity .

Preparation Methods

In Vivo Labeling and Production

  • The producer strain is grown in 200 ml of synthetic medium.
  • After approximately 14.5 hours of inoculation, radioactive [^14C]glycine is added to label the peptide.
  • The culture continues for an additional 65 hours to allow incorporation of the label into mersacidin.

Purification Process

  • Initial Purification: The culture supernatant is applied to a polystyrene resin column (Serdolit AD-2). The column is eluted sequentially with water, 50% methanol in potassium phosphate buffer (pH 7), and a stepwise gradient up to 90% 2-propanol with trifluoroacetic acid (pH 2.2).
  • Fraction Collection: The 40% 2-propanol fraction contains most of the mersacidin and is recovered.
  • Methanol Evaporation: The solvent is evaporated under desiccation.
  • Further Purification: Perfusion chromatography on a Poros 10 R2 reversed-phase HPLC column refines the sample.
  • Yield: Approximately 4 mg of [^14C]mersacidin with a specific activity of 1.7 mCi/mmol is obtained, representing a 75% yield.

Characterization and Binding Studies

  • Binding studies with lipid II and bacterial membranes confirm the activity and specificity of mersacidin.
  • Nondenaturing polyacrylamide gel electrophoresis (PAGE) is used to analyze mersacidin-lipid II complexes.

Detailed Research Findings on Preparation and Binding

Biosynthesis Gene Cluster

Gene Function
mrsA Structural gene encoding mersacidin precursor peptide
mrsM, mrsD Posttranslational modification enzymes
mrsT Transporter with protease domain
mrsF, mrsE, mrsG Immunity proteins to protect producer strain
mrsK2, mrsR2 Two-component regulatory system for immunity
mrsR1 Single regulator essential for biosynthesis

This gene cluster ensures the production, modification, secretion, and immunity of mersacidin in the producing Bacillus strain.

Production and Labeling

  • The incorporation of radioactive glycine allows tracking and quantification of mersacidin.
  • The timing of glycine addition and the length of cultivation are optimized to maximize yield and labeling efficiency.

Purification Strategy

Step Description Purpose
Polystyrene resin chromatography Sequential elution with water, methanol, 2-propanol Initial capture and fractionation
Methanol evaporation Removal of solvent Concentration of mersacidin
Poros 10 R2 reversed-phase HPLC High-resolution purification Removal of impurities, final purification

This multi-step purification ensures high purity and activity of mersacidin suitable for biochemical studies.

Binding and Functional Assays

  • Mersacidin binds specifically to lipid II, a key precursor in bacterial cell wall synthesis.
  • Binding is stable even in the presence of detergents like SDS, indicating strong interaction.
  • The purified mersacidin preparation is used in binding assays with bacterial cells, isolated membranes, and lipid II micelles to confirm biological activity.

Summary Table: Preparation Workflow of Mersacidin

Stage Details Outcome
Microbial cultivation Bacillus sp. strain HIL Y-85,54728 grown in synthetic medium Production of mersacidin
Labeling Addition of [^14C]glycine after 14.5 h incubation Radiolabeled mersacidin
Initial purification Polystyrene resin chromatography with stepwise elution Enrichment of mersacidin fraction
Concentration Methanol evaporation Concentrated mersacidin
Final purification Poros 10 R2 reversed-phase HPLC High purity mersacidin
Characterization Binding assays, PAGE analysis Confirmation of activity and purity

Q & A

Q. What experimental approaches are used to determine mersacidin’s mechanism of action against bacterial peptidoglycan synthesis?

Mersacidin inhibits peptidoglycan biosynthesis by targeting lipid II, a cell wall precursor. Key methodologies include:

  • In vitro peptidoglycan polymerization assays : Monitoring inhibition of transglycosylation using radiolabeled lipid II analogs .
  • Electron microscopy : Observing reduced cell wall thickness and precursor accumulation in treated cells .
  • NMR structural studies : Resolving conformational changes in mersacidin-lipid II complexes (e.g., in dodecylphosphocholine micelles) to map binding interfaces . Unlike glycopeptides (e.g., vancomycin), mersacidin’s activity is not antagonized by diacetyl-L-Lys-D-Ala-D-Ala, confirming a distinct molecular target .

Q. How is the mersacidin biosynthetic gene cluster organized, and what regulatory elements control its expression?

The 12.3 kb gene cluster in Bacillus sp. HIL Y-85,54728 includes:

  • Structural gene : mrsA (prepeptide).
  • Post-translational modification enzymes : MrsM (lanthionine synthetase) and MrsD (flavoprotein for oxidative decarboxylation) .
  • Transport/immunity genes : MrsT (protease-associated transporter) and MrsFGE (ABC transporter for self-protection) .
  • Regulatory system : MrsR2/MrsK2 (two-component system) and MrsR1 (response regulator). Transcription initiates in early stationary phase under the housekeeping sigma factor SigA .

Q. What methodologies are employed to optimize mersacidin production in laboratory strains of Bacillus subtilis?

Strain-specific optimization strategies include:

  • Minimal media adaptation : Enhanced production in B. subtilis 168 without requiring immunity genes or secretory proteases .
  • Genetic modifications : Spo0A/AbrB mutations in B. subtilis 3NA reduce production, highlighting the role of sporulation regulators .
  • Inducible expression systems : Developing controllable promoters to bypass phase-dependent limitations .

Advanced Research Questions

Q. How do regulatory mechanisms like autoinduction influence mersacidin biosynthesis?

Mersacidin acts as an autoinducer at ≥2 mg/L, triggering early production in exponential phase cultures. Methodologies to study this include:

  • Real-time PCR : Quantifying mrsA transcript levels in induced vs. control cultures .
  • Promoter analysis : Identifying SigA-dependent transcription start sites, independent of alternative sigma factors (e.g., SigH) .
  • Dose-response assays : Correlating exogenous mersacidin concentrations with biosynthetic gene activation .

Q. What challenges arise in heterologous expression of mersacidin, and how can they be addressed?

Key challenges and solutions:

  • Host toxicity : Toxicity in susceptible hosts (e.g., Staphylococcus carnosus) necessitates co-expression of immunity genes (e.g., MrsFGE) .
  • Post-translational compatibility : Ensuring functional modification enzymes (e.g., MrsM/MrsD) in non-native hosts like E. coli or B. amyloliquefaciens .
  • Product stability : Engineering lanthionine bridges to enhance protease resistance, as demonstrated in lacticin 3147 .

Q. How does mersacidin’s single-component mechanism compare to two-component lantibiotics (e.g., haloduracin), and what are the implications for engineering hybrid systems?

  • Structural distinctions : Mersacidin (Type B) is globular and targets lipid II, while two-component systems (e.g., haloduracin) combine lipid II-binding peptides (similar to mersacidin) with pore-forming peptides .
  • Synergy potential : Two-component systems exhibit enhanced activity via dual targeting (e.g., lipid II binding + membrane disruption), suggesting engineering opportunities for chimeric lantibiotics .
  • Bioinformatics-guided design : Mining genomes (e.g., Bacillus halodurans) for hybrid gene clusters enables rational design of novel systems .

What unresolved questions persist regarding the substrate promiscuity and regioselectivity of mersacidin’s biosynthetic enzymes?

Current gaps and investigative approaches:

  • Enzyme-substrate dynamics : Structural studies (e.g., X-ray crystallography) of MrsM to elucidate recognition motifs in precursor peptides .
  • Directed evolution : Screening MrsD variants for altered decarboxylation activity using fluorescence-based assays .
  • Comparative genomics : Aligning mersacidin-like clusters (e.g., in Nostoc punctiforme) to identify conserved catalytic residues .

Data Contradictions and Validation

Q. How can conflicting data on mersacidin production yields across B. subtilis strains be reconciled?

Discrepancies (e.g., high yield in strain 168 vs. low yield in 3NA) are attributed to:

  • Regulatory mutations : Spo0A/AbrB mutations in 3NA impair stationary-phase metabolism, reducing biosynthetic capacity .
  • Media optimization : Strain 168’s performance in minimal media vs. complex media used for 3NA . Validation requires transcriptomic profiling (e.g., RNA-seq) of key operons under matched growth conditions.

Q. What experimental evidence supports or challenges the proposed role of mersacidin as a lipid II binder?

  • Support : NMR studies show direct interaction with lipid II’s pyrophosphate moiety, inducing conformational changes critical for activity .
  • Challenges : Unlike nisin, mersacidin lacks pore-forming domains, raising questions about secondary targets. Addressing this requires genetic knockouts of lipid II biosynthesis genes (e.g., murG) to assess resistance mechanisms .

Tables for Key Findings

Strain Production Yield Key Regulatory Factors Reference
B. subtilis 168HighSigA-dependent transcription
B. subtilis PG10ModerateGenome reduction, enhanced sensitivity
B. subtilis 3NALowSpo0A/AbrB mutations
Technique Application Key Insight Reference
NMRMersacidin-lipid II interactionConformational adaptability
Real-time PCRAutoinduction mechanismmrsA upregulation
Electron microscopyCell wall thickness analysisInhibition of peptidoglycan synthesis

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